N-Benzyloxycarbonyl-L-prolyl-L-alanine
Overview
Description
Synthesis Analysis
The synthesis of N-Benzyloxycarbonyl-L-prolyl-L-alanine and related compounds often involves multi-step chemical reactions. For example, a study by Pansare et al. (2003) describes the synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-l-serine, leading to products like Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine (Pansare, Huyer, Arnold, & Vederas, 2003).
Molecular Structure Analysis
Research into the molecular structure of N-Benzyloxycarbonyl-L-prolyl-L-alanine and similar compounds typically involves various spectroscopic methods. For instance, Kahyaoglu et al. (1997) synthesized N-Benzyloxycarbonyl-l-prolyl-l-[1-13C]prolinal, analyzing its structure using NMR spectroscopy (Kahyaoglu, Haghjoo, Kraicsovits, Jordan, & Polgár, 1997).
Chemical Reactions and Properties
The chemical reactions involving N-Benzyloxycarbonyl-L-prolyl-L-alanine are diverse. Jian (2015) studied the synthesis of N-Carbobenzyloxy-L-alanine, a related compound, highlighting the various reaction conditions and properties of the product (Jian, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical in understanding these compounds. Studies like those by Meervelt et al. (1995), which analyze the X-ray structure of N-(tert-butoxycarbonyl)-l-alanine, provide insights into the physical characteristics (Meervelt, Wael, & Zeegers-Huyskens, 1995).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the application of N-Benzyloxycarbonyl-L-prolyl-L-alanine. For instance, the study by Gao et al. (2003) on amino acid-derived acetylene monomers provides insights into the chemical properties and potential applications of these compounds (Gao, Sanda, & Masuda, 2003).
Scientific Research Applications
Mass Spectrometric Studies : N-Benzyloxycarbonyl-protected tetrapeptide derivatives containing L-proline and L-alanine have been studied using fast atom bombardment mass spectrometry. These studies reveal how the presence of proline affects the fragmentation patterns in the gas phase, indicating the role of conformational differences in peptide derivatives (Tsunematsu, Hanazono, Horie, Fukuda, & Yamamoto, 1994); (Tsunematsu, Isobe, & Futatsuka, 1996).
Peptide Bond Cleavage : N-Benzyloxycarbonyl-L-alanyl-L-serine methyl ester has been utilized in studies exploring the selective cleavage of serine peptides (Kaneko, Takeuchi, & Inui, 1968).
Action on Synthetic Peptides : Research on the action of collagenase from Clostridium histolyticum on synthetic peptides, including those derived from glycine, L-proline, and L-hydroxyproline, suggests the utility of these peptides as substrates for collagenase (Poroshin, Kozarenko, Shibnev, & Debabov, 1960).
Synthesis of N-Protected α-Amino Acids : Studies on the synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine through various intermediates, demonstrate the chemical versatility and applications in amino acid synthesis (Pansare, Huyer, Arnold, & Vederas, 2003).
Enzyme-Catalyzed Peptide Synthesis : Research on the use of benzyloxycarbonyl-L-proline in enzyme-catalyzed acyl-transfer reactions for Pro-Xaa peptide bond synthesis provides insights into enzyme specificity and reaction efficiency (Schellenberger, Schellenberger, Jakubke, Zapevalova, & Mitin, 1991).
Organogels Formation : The formation of organogels from low molecular weight compounds, including N-benzyloxycarbonyl-L-alanine derivatives, has been explored, revealing the role of intermolecular hydrogen bonding and other interactions in gelation (Hanabusa, Okui, Karaki, Kimura, & Shirai, 1997).
Conformational Characteristics : The molecular and crystal structures of compounds containing the -Pro-Ala- dipeptide sequence, including N-benzyloxycarbonyl-D-prolyl-L-alanine, have been determined, offering insights into the conformational characteristics of these sequences (Crisma, Valle, Bianco, Formaggio, & Toniolo, 1997).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVYSQUPGXSTJR-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161304 | |
Record name | N-Benzyloxycarbonyl-L-prolyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-prolyl-L-alanine | |
CAS RN |
14030-00-3 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14030-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-L-prolyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014030003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonyl-L-prolyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-prolyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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